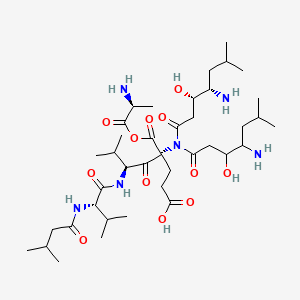
8-(Trifluorométhyl)quinoléin-4-ol
Vue d'ensemble
Description
8-(trifluoromethyl)-1H-quinolin-4-one is a member of quinolines.
Applications De Recherche Scientifique
Développement d'agents antimicrobiens
8-(Trifluorométhyl)quinoléin-4-ol : a été exploré pour son potentiel dans la création de nouveaux agents antimicrobiens. Sa structure permet la synthèse de dérivés qui ont été testés pour leur efficacité contre diverses souches bactériennes. La capacité de ce composé à pénétrer les cellules bactériennes en fait un échafaudage précieux pour le développement de médicaments visant à lutter contre les souches bactériennes résistantes .
Traitement de la tuberculose
Les dérivés du composé se sont montrés prometteurs dans le traitement de la tuberculose. Des études ont identifié certaines hydrazones de quinoléine hybrides avec une activité antituberculeuse significative, soulignant le potentiel du This compound comme structure de base pour de nouveaux agents thérapeutiques contre la tuberculose multirésistante .
Synthèse de composés analgésiques
4-Hydroxy-8-(trifluorométhyl)quinoléine : a été utilisé dans la synthèse du composé analgésique floctafénine. Cette application démontre le rôle du composé dans le développement de médicaments pour la gestion de la douleur, contribuant aux efforts de l'industrie pharmaceutique pour fournir des analgésiques efficaces et plus sûrs .
Découverte et conception de médicaments
Les propriétés uniques du This compound le rendent adapté à diverses applications dans la découverte de médicaments. Sa polyvalence permet aux chercheurs de modifier sa structure et de créer un large éventail de dérivés, chacun ayant le potentiel de différentes activités biologiques et utilisations thérapeutiques.
Applications en science des matériaux
En science des matériaux, la structure et les propriétés complexes du composé peuvent être exploitées pour développer de nouveaux matériaux aux caractéristiques spécifiques. Son groupe trifluorométhyle, en particulier, pourrait être utile pour créer des matériaux à stabilité accrue et résistance à la dégradation.
Recherche en catalyse
Le groupe trifluorométhyle présent dans le This compound présente un intérêt en recherche en catalyse. Ce groupe fonctionnel peut influencer la réactivité et la sélectivité des catalyseurs, faisant du composé un atout précieux dans l'étude et le développement de nouveaux procédés catalytiques.
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline compounds, a class to which this compound belongs, are known for their wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase pdgf-rtk-inhibiting, anti-hiv, anti-malarial, and anti-bacterial activity .
Mode of Action
Quinoline compounds are known to interact with various biological targets due to their polar and nonpolar properties, allowing them to permeate bacterial cells .
Analyse Biochimique
Biochemical Properties
8-(Trifluoromethyl)quinolin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to act as a competitive inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with biomolecules such as glutathione reductase protein has been studied extensively, revealing its potential as a therapeutic agent . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
The effects of 8-(Trifluoromethyl)quinolin-4-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it has been observed to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 8-(Trifluoromethyl)quinolin-4-ol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This inhibition can lead to downstream effects on cellular processes, such as reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Trifluoromethyl)quinolin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(Trifluoromethyl)quinolin-4-ol is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes.
Dosage Effects in Animal Models
The effects of 8-(Trifluoromethyl)quinolin-4-ol vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced.
Metabolic Pathways
8-(Trifluoromethyl)quinolin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with enzymes such as cytochrome P450 has been studied extensively, revealing its potential to modulate drug metabolism and pharmacokinetics.
Transport and Distribution
The transport and distribution of 8-(Trifluoromethyl)quinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
8-(Trifluoromethyl)quinolin-4-ol exhibits specific subcellular localization, which is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific subcellular compartments, thereby influencing its biological activity.
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWADJLLWWJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90917113 | |
| Record name | 8-(Trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90917113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93919-57-4, 23779-96-6 | |
| Record name | 8-(Trifluoromethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)quinolin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Trifluoromethyl)quinolin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90917113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-(trifluoromethyl)quinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



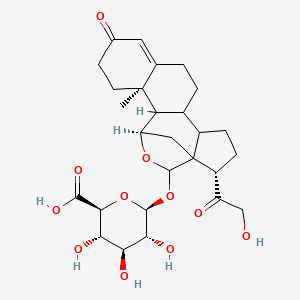




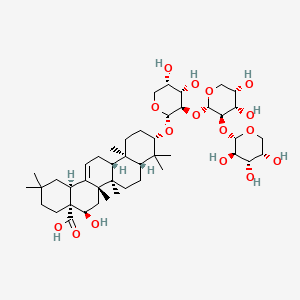
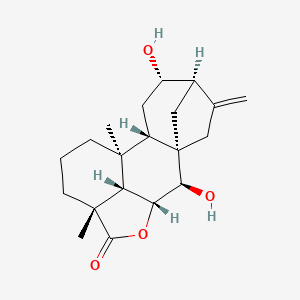
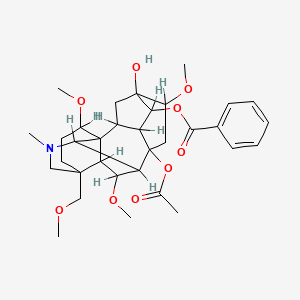
![Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B1219448.png)



